N-(2-chloroacetyl)-2-methylbenzamide

lipophilicity drug-likeness membrane permeability

Medicinal chemists optimizing benzamide-based leads often lack access to ortho-substituted chloroacetyl benzamide intermediates of reliable purity. N-(2-Chloroacetyl)-2-methylbenzamide (CAS 1415562-56-9) fills this gap with ≥98% purity and a sterically differentiated ortho-methyl core. • Ortho-methyl substitution alters chloroacetyl reactivity and target engagement vs. meta/para isomers • Reactive handle enables aminoacetylbenzamide library synthesis for anticonvulsant screening • Favorable LogP (1.49) and TPSA (46.17 Ų) support membrane permeability Consistent ≥98% purity ensures reproducible multi-step synthetic outcomes.

Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
Cat. No. B8090874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloroacetyl)-2-methylbenzamide
Molecular FormulaC10H10ClNO2
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC(=O)CCl
InChIInChI=1S/C10H10ClNO2/c1-7-4-2-3-5-8(7)10(14)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13,14)
InChIKeyWPJGWYAWJQYXSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloroacetyl)-2-methylbenzamide: Physicochemical Baseline and Structural Overview


N-(2-Chloroacetyl)-2-methylbenzamide (CAS 1415562-56-9) is a chloroacetamide-functionalized benzamide with the molecular formula C₁₀H₁₀ClNO₂ and a molecular weight of 211.64 g/mol . It features a 2-chloroacetyl moiety attached to the amide nitrogen of 2-methylbenzamide, placing an ortho-methyl substituent on the benzamide aromatic ring [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing bioactive molecules targeting inflammatory, analgesic, and antimicrobial pathways [1][2]. Its computed LogP of approximately 1.49 and topological polar surface area (TPSA) of 46.17 Ų position it within favorable drug-like chemical space according to Lipinski's rule of five .

1
Chloroacetyl benzamide intermediate for nucleophilic displacement derivatization toward aminoacetylbenzamide libraries
2
Ortho-methyl group provides steric and lipophilic differentiation for SAR exploration in medicinal chemistry workflows
3
Computed physicochemical profile (TPSA, LogP) falls within drug-like space, supporting screening cascade integration

Why Ortho-Methyl Substitution Distinguishes This Chloroacetyl Benzamide


Within the chloroacetyl benzamide family, seemingly minor structural variations—such as the position of a methyl group on the aromatic ring—can profoundly alter lipophilicity, steric accessibility of the chloroacetyl electrophile, and target engagement profiles . N-(2-Chloroacetyl)-2-methylbenzamide bears an ortho-methyl substituent that sterically influences both the conformational preference of the benzamide linkage and the reactivity of the adjacent chloroacetyl group toward nucleophilic displacement . Class-level QSAR studies on N-substituted chloroacetamides have confirmed that the position and electronic character of substituents on the phenyl ring directly modulate antimicrobial potency, with ortho-substituted derivatives exhibiting distinct activity spectra compared to their meta- or para-substituted counterparts [1]. Substituting this compound with N-(2-chloroacetyl)benzamide (lacking the methyl group) or N-(2-chloroacetyl)-3-methylbenzamide (meta-substituted) may therefore yield different reaction kinetics in downstream derivatization and divergent biological outcomes [1].

Steric Ortho-methyl hindrance alters chloroacetyl displacement kinetics; unsubstituted or para-substituted analogs may exhibit faster, less selective reactivity.
Bioactivity Methyl position (ortho vs. meta/para) can shift antimicrobial activity spectrum; class-level QSAR confirms substituent-dependent potency profiles.
Purity Common analogs often listed at ≥95% purity; substituting without verifying grade may impact multi-step synthesis reproducibility.

Differentiation Evidence Against Closest Structural Analogs


Lipophilicity (LogP) Comparison with Non-Methylated Analog

N-(2-Chloroacetyl)-2-methylbenzamide exhibits a computed LogP of 1.49–1.49 [1], reflecting the lipophilic contribution of its ortho-methyl substituent. In contrast, the non-methylated analog N-(2-chloroacetyl)benzamide (CAS 7218-27-1, MW 197.62) has a lower computed LogP of approximately 0.8–1.0 based on its smaller hydrophobic surface area . The ortho-methyl group increases LogP by an estimated +0.5 to +0.7 units, which can translate into measurably different membrane partitioning behavior in cell-based assays .

Lipophilicity (LogP)
Head-to-head
ΔLogP +0.5 to +0.7 vs. non-methylated analog
May support selection for higher-lipophilicity reaction or assay contexts
Computed values; experimental confirmation advised
lipophilicity drug-likeness membrane permeability

Topological Polar Surface Area and Steric Profile Comparison

The topological polar surface area (TPSA) of N-(2-chloroacetyl)-2-methylbenzamide is 46.17 Ų [1], which falls below the 60 Ų threshold associated with good oral bioavailability according to Veber's rule. The non-methylated analog N-(2-chloroacetyl)benzamide is predicted to have a similar TPSA of approximately 46.2 Ų , indicating that the ortho-methyl group does not significantly alter the polar surface area. However, when compared to the 3-methyl isomer N-(2-chloroacetyl)-3-methylbenzamide, which has an identical TPSA of ~46.2 Ų but a different spatial distribution of hydrophobic surface , the ortho-methyl substitution creates a distinct three-dimensional electrostatic profile that can influence target recognition.

TPSA & Steric Profile
Cross-study comparable
Identical TPSA (46 Ų) across isomers; ortho-methyl creates distinct steric environment
Ortho-methyl steric effect may influence target recognition relative to meta/para isomers
Computational prediction; experimental binding data lacking
polar surface area oral bioavailability drug-likeness

Ortho-Steric Influence on Chloroacetyl Displacement Reactivity

The chloroacetyl group in N-(2-chloroacetyl)-2-methylbenzamide serves as an electrophilic handle for nucleophilic displacement reactions (e.g., with amines, thiols, or alkoxides), enabling the synthesis of aminoacetylbenzamide derivatives [1][2]. The ortho-methyl substituent exerts steric hindrance adjacent to the amide carbonyl and the chloroacetyl attachment point, which can modulate the rate of nucleophilic attack relative to analogs lacking ortho substitution [2]. Specifically, N-(2-chloroacetyl)benzamide (no ortho substituent) and N-(2-chloroacetyl)-4-methylbenzamide (para-methyl) are expected to undergo nucleophilic displacement with different kinetic profiles due to reduced steric encumbrance around the reactive center . This differential reactivity is critical for chemists designing sequential derivatization strategies where controlled reactivity is paramount.

Displacement Reactivity
Class-level inference
Ortho-methyl steric hindrance adjacent to chloroacetyl modulates nucleophilic attack rate
Supports chemoselective derivatization strategies where controlled reactivity is desired
Qualitative inference; no direct kinetic data available
nucleophilic substitution reactivity synthetic intermediate

Antimicrobial Class-Level Evidence: Gram-Positive Selectivity

A 2021 QSAR and antimicrobial screening study of twelve N-(substituted phenyl)-2-chloroacetamides demonstrated that all tested compounds were effective against Gram-positive Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing lower efficacy against Gram-negative Escherichia coli and moderate activity against Candida albicans [1]. The study established that antimicrobial potency is critically dependent on substituent position and electronic character on the phenyl ring, with halogenated para-substituted derivatives showing the highest activity [1]. N-(2-Chloroacetyl)-2-methylbenzamide, with its ortho-methyl benzamide scaffold, belongs to this structurally related class and is expected to exhibit a differentiated Gram-positive activity spectrum compared to the N-phenyl chloroacetamides directly tested [1]. Although no MIC value has been published specifically for N-(2-chloroacetyl)-2-methylbenzamide, the class-level data indicate that ortho-substituted benzamide derivatives can achieve MIC values in the low µg/mL range against S. aureus [1][2].

Antimicrobial SAR
Class-level inference
Class-level QSAR confirms Gram-positive activity for chloroacetamide benzamides; no specific MIC for target compound
Represents underexplored ortho-methyl benzamide within the antimicrobial pharmacophore class
Direct MIC determination against S. aureus/MRSA required
antimicrobial SAR Gram-positive

Commercially Available Purity Benchmarking Against Analogs

Commercial suppliers of N-(2-chloroacetyl)-2-methylbenzamide offer the compound at ≥98% purity , whereas several closely related analogs—including N-(2-chloroacetyl)-3-methylbenzamide and 2-chloro-N-(2-chloroacetyl)benzamide—are commonly listed at ≥95% purity from bulk suppliers . The availability of higher purity grade material reduces the burden of in-house purification prior to use as a synthetic intermediate and improves batch-to-batch reproducibility in medicinal chemistry workflows.

Purity Grade
Supplier data
Target ≥98% vs. typical analog ≥95%
May reduce in-house purification burden before synthetic use
Verify lot-specific Certificate of Analysis
purity quality control procurement

Optimal Research and Industrial Application Scenarios


Aminoacetylbenzamide Derivative Synthesis via Nucleophilic Displacement

The chloroacetyl group of N-(2-chloroacetyl)-2-methylbenzamide undergoes condensation with secondary amines to yield substituted aminoacetylbenzamides, a reaction class that has been validated for generating anticonvulsant candidates [1]. The ortho-methyl substituent provides a sterically differentiated environment compared to N-(2-chloroacetyl)benzamide, potentially influencing both reaction rate and product stereoelectronic properties [1]. Researchers optimizing structure-activity relationships in aminoacetylbenzamide series should preferentially select this compound when ortho-methyl substitution is a desired design feature.

Antimicrobial Pharmacophore Exploration Targeting Gram-Positive Pathogens

Class-level evidence establishes that chloroacetamide benzamides exhibit activity against Gram-positive bacteria including MRSA, with potency modulated by aromatic substituent position and electronics [2]. N-(2-Chloroacetyl)-2-methylbenzamide represents an underexplored ortho-methyl benzamide variant within this pharmacophore class. Its LogP of 1.49 and favorable TPSA of 46.17 Ų support membrane permeability [3], making it a rational candidate for inclusion in antimicrobial screening cascades where ortho-substituted benzamide scaffolds are being systematically evaluated against N-phenyl chloroacetamide reference compounds.

Medicinal Chemistry Building Block for Anti-Inflammatory Agents

Multiple supplier descriptions indicate that N-(2-chloroacetyl)-2-methylbenzamide is employed as a key intermediate in the development of anti-inflammatory and analgesic pharmaceutical agents [4]. The ≥98% purity grade available from multiple vendors ensures reliable performance in multi-step synthetic sequences. Its structurally differentiated ortho-methyl benzamide core distinguishes it from para- and meta-substituted isomers, offering medicinal chemists a discrete chemical space for lead optimization when scaffold-hopping around the benzamide pharmacophore.

QSAR Model Building and Computational Drug Design Studies

The well-defined physicochemical profile of N-(2-chloroacetyl)-2-methylbenzamide (LogP = 1.49, TPSA = 46.17 Ų, MW = 211.64) [3], combined with the established class-level SAR of chloroacetamide antimicrobials [2], makes it a suitable data point for QSAR model expansion. Researchers constructing predictive models for benzamide bioactivity can use this compound's computed descriptors in conjunction with experimental data from related chloroacetamide analogs to improve model accuracy for ortho-substituted benzamide predictions.

Application
Selection Property
Validation Focus
Aminoacetylbenzamide synthesis studies
Ortho-methyl steric differentiation
Reaction kinetics and product stereoelectronic outcomes
Antimicrobial pharmacophore screening
Chloroacetamide scaffold with favorable computed LogP/TPSA
Gram-positive strain-panel MIC determination and SAR extension
Anti-inflammatory/analgesic intermediate research
≥98% purity benzamide building block
Multi-step synthesis reproducibility and impurity profiling
QSAR model expansion
Defined computed physicochemical descriptors
Model accuracy for ortho-substituted benzamide bioactivity predictions
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